3-chloro-N-[4-(7-hydroxy-4-oxochromen-3-yl)phenyl]propane-1-sulfonamide
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Overview
Description
3-chloro-N-[4-(7-hydroxy-4-oxochromen-3-yl)phenyl]propane-1-sulfonamide is a complex organic compound that features a chromenyl group, a phenyl ring, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(7-hydroxy-4-oxochromen-3-yl)phenyl]propane-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-4-oxochromen-3-yl derivatives, which are then reacted with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the intermediate compound . This intermediate is further reacted with propane-1-sulfonamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(7-hydroxy-4-oxochromen-3-yl)phenyl]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the chromenyl moiety can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromenone derivatives, while reduction can produce chromanol derivatives.
Scientific Research Applications
3-chloro-N-[4-(7-hydroxy-4-oxochromen-3-yl)phenyl]propane-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(7-hydroxy-4-oxochromen-3-yl)phenyl]propane-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The chromenyl group can also interact with cellular pathways, influencing processes like cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-oxochromen-3-yl derivatives: These compounds share the chromenyl moiety and exhibit similar chemical reactivity.
Sulfonamide derivatives: Compounds with sulfonamide groups that have comparable biological activities.
Uniqueness
What sets 3-chloro-N-[4-(7-hydroxy-4-oxochromen-3-yl)phenyl]propane-1-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials with specific desired characteristics.
Properties
CAS No. |
1421463-07-1 |
---|---|
Molecular Formula |
C18H16ClNO5S |
Molecular Weight |
393.84 |
IUPAC Name |
3-chloro-N-[4-(7-hydroxy-4-oxochromen-3-yl)phenyl]propane-1-sulfonamide |
InChI |
InChI=1S/C18H16ClNO5S/c19-8-1-9-26(23,24)20-13-4-2-12(3-5-13)16-11-25-17-10-14(21)6-7-15(17)18(16)22/h2-7,10-11,20-21H,1,8-9H2 |
InChI Key |
TWCFFWBESQCKPU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)NS(=O)(=O)CCCCl |
solubility |
not available |
Origin of Product |
United States |
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